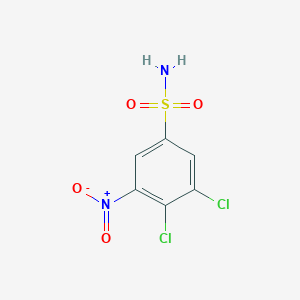
2-(2-Aminoethyl)-3-methoxybenzoesäuremethylester-Hydrochlorid
Übersicht
Beschreibung
Compounds like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group adjacent to an ether group .
Molecular Structure Analysis
The molecular structure of a compound like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” would consist of a benzene ring (from the benzoate part), an ester functional group (from the methoxybenzoate part), an amine functional group (from the aminoethyl part), and a methyl group .Chemical Reactions Analysis
Esters, such as “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Regenerative Medizin
2-(2-Aminoethyl)-3-methoxybenzoesäuremethylester-Hydrochlorid: wird zur Synthese von Hydrogelen verwendet, die in der regenerativen Medizin eine wichtige Rolle spielen. Diese Hydrogele können die Stammzell- und die native sphärische Morphologie menschlicher Dentalpulpa-Stammzellen (DPSCs) erhalten, was für die Regeneration von Zahngewebe entscheidend ist .
Arzneimittel-Abgabesysteme
Aufgrund seiner Biokompatibilität und geringen Toxizität wird diese Verbindung als Vernetzungsmittel bei der Herstellung von Biomaterialien für Arzneimittel-Abgabesysteme eingesetzt. Sie hilft bei der Bildung von Polymeren, die therapeutische Wirkstoffe im Körper sicher transportieren und freisetzen können .
Gewebetechnik
In der Gewebetechnik trägt This compound zur Entwicklung von Gerüsten bei, die das Zellwachstum und die Gewebsbildung unterstützen. Diese Gerüste ahmen die 3D-Umgebung von Geweben nach und fördern eine bessere Zellhaftung und -entwicklung .
Zahnmedizinische Anwendungen
Die Anwendung der Verbindung in der Zahnmedizin ist von Bedeutung. Sie wird verwendet, um Hydrogele zu erzeugen, die das Wachstum und die Erhaltung von DPSCs unterstützen, die für die Reparatur und Regeneration von Zahngewebe unerlässlich sind .
Biomedizinische Forschung
In der biomedizinischen Forschung dient diese Chemikalie als Baustein für Poly(2-aminoethylmethacrylat), ein kationisches Polymer, das häufig zur Untersuchung von Zellinteraktionen und -reaktionen auf verschiedene Reize in einer kontrollierten Umgebung eingesetzt wird .
Gerüstsynthese
Die Verbindung ist an der Synthese von Gerüsten beteiligt, die eine unterstützende Matrix für Zellen bieten. Diese Gerüste werden zur Untersuchung des Zellverhaltens verwendet und können zum Verständnis von Krankheitsmechanismen oder zur Prüfung von Arzneimitteln eingesetzt werden .
3D-Zellkultur
This compound: wird bei der Herstellung von 3D-Zellkultursystemen verwendet. Diese Systeme bieten eine genauere Darstellung des Zellverhaltens in lebenden Organismen im Vergleich zu traditionellen 2D-Kulturen .
Polymerproduktion
Diese Verbindung ist ein Monomer, das bei der Herstellung verschiedener Polymere und Copolymere verwendet wird. Diese Materialien haben eine breite Palette von Anwendungen, unter anderem in Beschichtungen, Klebstoffen und medizinischen Geräten, aufgrund ihrer Reaktivität und Vielseitigkeit .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a compound like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” would depend on its potential applications. For example, if it has therapeutic potential, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .
Eigenschaften
IUPAC Name |
methyl 2-(2-aminoethyl)-3-methoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12;/h3-5H,6-7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXSJCVNGFEDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CCN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















